molecular formula C9H8F2N4O B13219270 1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13219270
M. Wt: 226.18 g/mol
InChI Key: BATCBZLXZFZDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolone core, which is known for its diverse biological activities, and a difluoromethyl group, which can enhance the compound’s stability and bioavailability.

Preparation Methods

The synthesis of 1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the aminopyridine moiety: This can be done through nucleophilic substitution reactions where the aminopyridine is introduced to the pyrazolone core.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolone or pyridine rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to facilitate the desired transformations.

Scientific Research Applications

1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-(6-Aminopyridin-3-yl)-3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:

    1-(6-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: This compound lacks the difluoromethyl group, which may result in different stability and bioavailability profiles.

    1-(6-Aminopyridin-3-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one: The presence of a trifluoromethyl group instead of a difluoromethyl group can lead to variations in chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various applications.

Properties

Molecular Formula

C9H8F2N4O

Molecular Weight

226.18 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)-5-(difluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C9H8F2N4O/c10-9(11)6-3-8(16)15(14-6)5-1-2-7(12)13-4-5/h1-2,4,9H,3H2,(H2,12,13)

InChI Key

BATCBZLXZFZDBL-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CN=C(C=C2)N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.